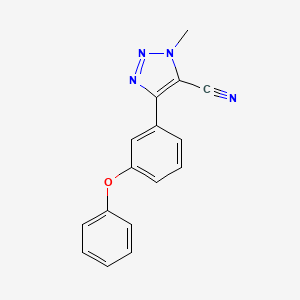

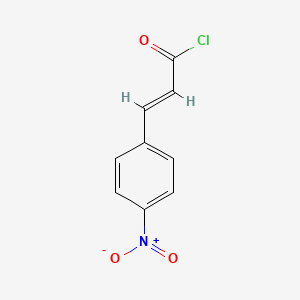

![molecular formula C23H26N4O2 B2647988 (1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide CAS No. 725219-12-5](/img/structure/B2647988.png)

(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-benzo[d]imidazole is a heterocyclic compound that is part of many biologically active molecules . It is a five-membered ring structure that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with an aromatic aldehyde . The specific synthesis route for your compound might involve additional steps to incorporate the other functional groups .Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole consists of a fused benzene and imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

1H-benzo[d]imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They can participate in various chemical reactions depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzo[d]imidazole derivatives can vary depending on their structure . They are generally soluble in polar solvents and can exhibit both acidic and basic properties .Scientific Research Applications

Corrosion Inhibitor

This compound, particularly its 1H-benzo[d]imidazole derivative, has been developed as a corrosion inhibitor for mild steel in acidic solutions . It has shown efficient protection of mild steel from corrosion in acidic medium, especially under moderately higher concentration and temperature .

Organic Synthesis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can be directly functionalized . This compound could potentially be used in the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Drug Design

A series of novel ‘drug-like’ small molecules based on 1H-benzo[d]imidazole derivatives have been designed and synthesized . This compound could potentially be used in the design and synthesis of such ‘drug-like’ small molecules.

Treatment of Hematological Malignancies

This compound has been identified as a highly potent Syk inhibitor that exhibited excellent inhibitory activity on Syk enzyme . It has shown potency against several other kinases and effectively reduced phosphorylation of downstream PLCγ2 level in Romos cells . It also exhibited antiproliferative activity in multiple hematological tumor cells .

Anticancer Activity

In vitro and in silico perspectives have been used to explain the anticancer activity of a novel syringic acid analog of this compound through apoptosis activation and NFkB inhibition in K562 leukemia cells .

Crystallography

This compound could potentially be used in crystallography studies .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-22(2)16(20-25-17-9-5-6-10-18(17)26-20)12-13-23(22,3)21(29)27-24-14-15-8-4-7-11-19(15)28/h4-11,14,16,28H,12-13H2,1-3H3,(H,25,26)(H,27,29)/b24-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODLWJWCTCMEJX-ZVHZXABRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)NN=CC2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(CCC1(C)C(=O)N/N=C/C2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate](/img/structure/B2647907.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2647908.png)

![6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2647911.png)

![N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647912.png)

![N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647913.png)

![Ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2647916.png)

![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647919.png)